molecular formula C6H12N2O4S2 B13443347 l-Cystine-13C6,15N2

l-Cystine-13C6,15N2

Cat. No.: B13443347
M. Wt: 248.25 g/mol
InChI Key: LEVWYRKDKASIDU-OGYFDXEDSA-N
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Description

l-Cystine-13C6,15N2: is a stable isotope-labeled form of l-Cystine, a dimeric non-essential amino acid formed by the oxidation of cysteine. This compound is particularly useful in various scientific research applications due to its labeled carbon and nitrogen atoms, which allow for precise tracking and analysis in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of l-Cystine-13C6,15N2 typically involves the incorporation of labeled carbon (^13C) and nitrogen (^15N) atoms into the cysteine precursor, followed by oxidation to form the disulfide bond characteristic of cystine. The reaction conditions often include controlled oxidation environments to ensure the formation of the disulfide bond without over-oxidation .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: l-Cystine-13C6,15N2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of l-Cystine-13C6,15N2 involves its role as a precursor for the synthesis of glutathione, a critical antioxidant in cellular defense against oxidative stress. The labeled isotopes allow for detailed tracking of glutathione synthesis and utilization in various biological pathways . The compound targets pathways involved in redox regulation and cellular detoxification .

Comparison with Similar Compounds

Uniqueness: l-Cystine-13C6,15N2 is unique due to its specific labeling with both ^13C and ^15N, which provides a dual isotopic signature for enhanced tracking and analysis in complex biological systems. This dual labeling makes it particularly valuable in studies requiring precise quantification and localization of metabolic processes .

Biological Activity

l-Cystine-13C6,15N2 is a stable isotope-labeled form of l-cystine, a dimeric amino acid formed by the oxidation of two l-cysteine molecules. This compound is characterized by the incorporation of six carbon-13 isotopes and two nitrogen-15 isotopes, making it a valuable tool in various biological and analytical studies. The unique labeling allows researchers to trace metabolic pathways involving sulfur-containing amino acids, providing insights into cysteine metabolism and its implications for cellular processes.

Biological Role of Cystine

Antioxidant Properties : l-Cystine functions as a significant antioxidant, protecting tissues from oxidative stress caused by radiation and pollutants. It participates in the formation of disulfide bonds that stabilize protein structures, essential for maintaining cellular integrity and function .

Metabolic Pathways : The metabolism of l-cystine is crucial for synthesizing glutathione (GSH), an important antioxidant in cells. GSH synthesis requires cysteine, which can be derived from l-cystine through reduction processes. This pathway is vital for cellular defense against oxidative damage .

Metabolic Tracing Studies

Isotopically labeled forms like this compound have been employed in metabolic studies to elucidate cysteine metabolism. For instance, studies have demonstrated that incorporating this compound into cells allows researchers to track its fate through various metabolic pathways using mass spectrometry techniques. This tracking helps identify breakdown products and interactions with other metabolites .

Case Study: Pancreatic Ductal Adenocarcinoma (PDAC)

A recent study utilized this compound to investigate its role in PDAC cell metabolism under cystine limitation stress. The study found that PDAC cells adapted to low cysteine conditions by altering their metabolic pathways to sustain growth. Specifically, the incorporation of labeled cystine showed reduced labeling efficiency in certain metabolites, indicating a shift in metabolic flux towards alternative nutrient sources .

Applications in Research

This compound has several applications in scientific research:

  • Protein NMR Spectroscopy : The stable isotope labeling simplifies NMR spectra interpretation by reducing signal overlap from naturally abundant isotopes. This enables detailed structural analysis of proteins containing cystine residues.
  • Metabolic Flux Analysis : Researchers can use this compound to study the dynamics of sulfur metabolism in various biological systems, providing insights into how alterations in cysteine availability affect cellular health and disease states.

Comparative Analysis

The following table compares this compound with related compounds:

Compound NameMolecular FormulaUnique Features
l-Cysteine C3H7N1O2SPrecursor to l-Cystine; contains only one thiol group
l-Cystine C6H12N2O4S2Non-labeled form; important for disulfide bond formation
Dihydrolipoamide C8H14N1O2S3Contains multiple sulfur atoms; involved in energy metabolism
N-Acetylcysteine C5H9N1O3SAcetylated form; used as a mucolytic agent

Properties

Molecular Formula

C6H12N2O4S2

Molecular Weight

248.25 g/mol

IUPAC Name

(2R)-2-(15N)azanyl-3-[[(2R)-2-(15N)azanyl-2-hydroxycarbonyl(1,2-13C2)ethyl]disulfanyl](1,2,3-13C3)propanoic acid

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1

InChI Key

LEVWYRKDKASIDU-OGYFDXEDSA-N

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)[15NH2])SS[13CH2][13C@@H]([13C](=O)O)[15NH2]

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

Origin of Product

United States

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